molecular formula C15H24N2O B6646274 N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline

Número de catálogo: B6646274
Peso molecular: 248.36 g/mol
Clave InChI: GIDCLOCGJDURIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline, also known as ABP-700, is a novel drug candidate that has gained significant attention in recent years. This compound belongs to the class of selective muscarinic receptor antagonists and has shown potential in the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.

Aplicaciones Científicas De Investigación

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline has shown potential in the treatment of respiratory diseases such as COPD and asthma. Muscarinic receptors play a crucial role in regulating airway smooth muscle tone, and this compound's selective antagonism of these receptors results in bronchodilation. This compound has been shown to be more effective than traditional bronchodilators such as tiotropium in preclinical studies.

Mecanismo De Acción

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline selectively antagonizes muscarinic receptors, specifically M3 receptors, which are responsible for bronchoconstriction. By blocking these receptors, this compound results in bronchodilation, which improves airflow and reduces respiratory symptoms.
Biochemical and Physiological Effects:
This compound has been shown to be highly selective for muscarinic receptors, with minimal off-target effects. In preclinical studies, this compound has been shown to have a longer duration of action and higher potency than traditional bronchodilators. This compound has also been shown to be effective in reducing airway hyperresponsiveness, which is a hallmark of respiratory diseases such as asthma.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline's selectivity for muscarinic receptors and its potency make it an attractive candidate for preclinical studies. However, its relatively complex synthesis method and limited availability may pose challenges for researchers.

Direcciones Futuras

There are several potential future directions for N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline research. One area of interest is the development of novel formulations that improve its pharmacokinetic properties, such as extended-release formulations. Another area of research is the investigation of this compound's potential in the treatment of other respiratory diseases such as cystic fibrosis. Finally, there is potential for this compound to be used in combination with other bronchodilators or anti-inflammatory agents for improved efficacy in the treatment of respiratory diseases.

Métodos De Síntesis

The synthesis of N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline involves a series of chemical reactions that result in the formation of the final compound. The primary starting material is 3-aminocyclobutanecarboxylic acid, which is converted into the corresponding amide using thionyl chloride. The amide is then reacted with methyl iodide to obtain the N-methylated product. The final step involves the reaction of the N-methylated amide with 4-(2-bromo-2-propyl)phenoxyaniline to yield this compound.

Propiedades

IUPAC Name

N-[(3-aminocyclobutyl)methyl]-N-methyl-4-propan-2-yloxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-11(2)18-15-6-4-14(5-7-15)17(3)10-12-8-13(16)9-12/h4-7,11-13H,8-10,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDCLOCGJDURIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)CC2CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.